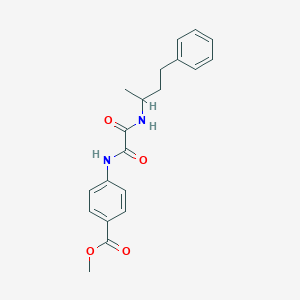

Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate” is a complex organic compound. It contains a benzoate group, which is a common moiety in various pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . Unfortunately, the specific molecular structure analysis for this compound is not available in the resources I have.Applications De Recherche Scientifique

- The synthesis of pyrrole-3-carboxylic acid amides, like Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate, is of significant interest. These substructures play a central role in successful drugs such as Atorvastatin and Sunitinib . Researchers explore their potential as drug candidates, aiming for improved efficacy and reduced side effects.

- Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids exhibit bioactive properties. Some of these compounds have demonstrated antimalarial and HIV-1 protease inhibitory activities . Investigating the mechanisms behind these effects can lead to novel therapeutic strategies.

- Researchers have studied the cyclization modes of glycine-derived enamino amides, leading to the synthesis of Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate. High yield and operational simplicity characterize the synthetic procedure . Understanding the cyclization pathways informs organic synthesis strategies.

- Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate and related compounds may possess biological activities. For instance, chromen-4-one derivatives (structurally similar) have shown anti-HIV, anticancer, and antioxidant properties . Researchers explore these compounds’ effects on cellular processes.

- Copolymers containing Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate units have been prepared. These copolymers, synthesized with styrene, exhibit interesting properties. Characterization techniques include infrared spectroscopy and NMR . Applications in materials science and drug delivery are worth investigating.

- Computational studies involving molecular docking explore the interactions of Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate with target proteins. These studies provide insights into potential binding sites and affinity for specific receptors, aiding drug design and optimization .

Drug Development

Antimalarial and HIV-1 Protease Inhibition

Organic Synthesis and Cyclization Reactions

Biological Activities

Polymer Chemistry

Molecular Docking Studies

Mécanisme D'action

Mode of Action

It is known that many similar compounds interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

Compounds with similar structures have been found to impact various biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

methyl 4-[[2-oxo-2-(4-phenylbutan-2-ylamino)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-14(8-9-15-6-4-3-5-7-15)21-18(23)19(24)22-17-12-10-16(11-13-17)20(25)26-2/h3-7,10-14H,8-9H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAXOKRPLORGHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2462987.png)

![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2462988.png)

![2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2462989.png)

![N-1,3-benzodioxol-5-yl-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2463004.png)